2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
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Description
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O3S and its molecular weight is 513.97. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives, including those with structural similarities to the compound , have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For instance, novel sulfonamide derivatives have shown significant potency against breast and colon cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Activity
Research has also delved into the antimicrobial efficacy of novel sulfonamide compounds. These studies have synthesized heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating significant antibacterial and antifungal properties, which suggest their applicability in treating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition
Some derivatives have been found to inhibit crucial enzymes effectively. For example, phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown efficacy, indicating the compound's potential in targeting signaling pathways involved in cancer and other diseases (Stec et al., 2011).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. These studies help in predicting the activity of compounds against specific diseases and can be instrumental in drug development processes (Shukla & Yadava, 2020).
properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3S/c1-15-6-5-7-16(12-15)29-24-22(35(33,34)18-8-3-2-4-9-18)23(27)31(30-24)14-21(32)28-17-10-11-20(26)19(25)13-17/h2-13H,14,27H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGWXKYNFRGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.